N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which play a crucial role in the immune response. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders and B cell malignancies.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide works by selectively inhibiting BTK, which is involved in the activation of B cells. By blocking BTK, this compound prevents the activation and proliferation of B cells, leading to a reduction in the production of antibodies and cytokines. This mechanism of action makes this compound a promising therapeutic agent for the treatment of autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6, and to reduce the activation and migration of immune cells. This compound has also been shown to have a beneficial effect on bone metabolism, reducing the risk of bone loss in patients with autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. However, like many kinase inhibitors, this compound has limited solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, its potency and efficacy may be influenced by factors such as the cellular context and the presence of other signaling pathways.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the potential use of this compound in the treatment of other autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide has been the subject of extensive scientific research, particularly in the field of oncology. It has been shown to be effective in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, this compound has demonstrated potent anti-tumor activity and has been shown to enhance the efficacy of other anti-cancer agents.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-thiophen-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-16-10-9-15(12-17(16)23-2)20-19(21)14-7-5-13(6-8-14)18-4-3-11-24-18/h3-12H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLBAZSDBQBTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.